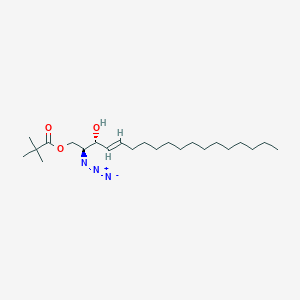
2-叠氮基-1-新戊酰基-D-赤藓醇-鞘氨醇
描述
2-Azido-1-pivaloyl D-erythro-Sphingosine (2-APDES) is a synthetic sphingosine derivative that has been used in a variety of scientific research applications. 2-APDES is an important tool for investigating the physiological and biochemical effects of sphingosine-1-phosphate (S1P) and related compounds. It is a highly versatile compound that has been used in a variety of research applications, including studies on the effects of S1P on cell signaling, cell metabolism, and cell migration.
科学研究应用
蛋白激酶C抑制
2-叠氮基-1-新戊酰基-D-赤藓醇-鞘氨醇是一种选择性蛋白激酶C活性抑制剂 {svg_1}. 蛋白激酶C是一种在多种信号转导通路中发挥关键作用的酶 {svg_2}. 通过抑制这种酶,这种化合物可能影响细胞调节 {svg_3}.
佛波醇二丁酸酯结合抑制
除了抑制蛋白激酶C,该化合物还体外抑制人血小板中佛波醇二丁酸酯的结合 {svg_4}. 佛波醇二丁酸酯是一种可以激活蛋白激酶C的化合物,因此抑制其结合可以进一步促进这种酶的调节 {svg_5}.
钙调蛋白依赖性酶抑制
2-叠氮基-1-新戊酰基-D-赤藓醇-鞘氨醇还抑制钙调蛋白依赖性酶 {svg_6}. 钙调蛋白是一种与多种靶蛋白相互作用的蛋白质,在许多细胞过程中起着关键作用。 因此,抑制钙调蛋白依赖性酶会对细胞功能产生重大影响 {svg_7}.
抗肿瘤促进活性
D-赤藓醇-鞘氨醇,2-叠氮基-1-新戊酰基-D-赤藓醇-鞘氨醇的骨架,已被证明在各种哺乳动物细胞中表现出抗肿瘤促进活性 {svg_8}. 这表明 2-叠氮基-1-新戊酰基-D-赤藓醇-鞘氨醇可能具有类似的特性 {svg_9}.
细胞调节
如前所述,通过抑制蛋白激酶C,这种化合物可能影响细胞调节 {svg_10}. 蛋白激酶C在多种细胞过程中发挥作用,包括细胞分化、增殖和凋亡 {svg_11}.
信号转导通路
蛋白激酶C,这种化合物抑制的酶,影响几种信号转导通路 {svg_12}. 这些通路对于将信号从细胞表面传递到细胞内部至关重要,从而导致特定反应 {svg_13}.
作用机制
Target of Action
The primary targets of 2-Azido-1-pivaloyl D-erythro-Sphingosine are Protein Kinase C (PKC) and calmodulin-dependent enzymes . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. Calmodulin-dependent enzymes, on the other hand, are a group of enzymes that require the calcium-binding protein calmodulin for their activity.
Mode of Action
2-Azido-1-pivaloyl D-erythro-Sphingosine acts as a selective inhibitor of PKC activity and phorbol dibutyrate binding in vitro in human platelets . It also inhibits calmodulin-dependent enzymes . This means that the compound binds to these enzymes and reduces their activity, thereby affecting the biochemical pathways they are involved in.
生化分析
Biochemical Properties
2-Azido-1-pivaloyl D-erythro-Sphingosine is known to be a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . It also inhibits calmodulin-dependent enzymes . These interactions suggest that 2-Azido-1-pivaloyl D-erythro-Sphingosine can modulate various biochemical pathways by affecting key regulatory proteins and enzymes.
Cellular Effects
2-Azido-1-pivaloyl D-erythro-Sphingosine has been shown to influence cell function by inhibiting protein kinase C activity and calmodulin-dependent enzymes . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinase C can lead to altered phosphorylation states of various substrates, impacting cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Azido-1-pivaloyl D-erythro-Sphingosine exerts its effects by binding to and inhibiting protein kinase C and calmodulin-dependent enzymes . This binding prevents these enzymes from interacting with their natural substrates, thereby disrupting normal cellular signaling and regulatory mechanisms. Additionally, the azido group in 2-Azido-1-pivaloyl D-erythro-Sphingosine may facilitate its interaction with other biomolecules, potentially leading to further modulation of cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azido-1-pivaloyl D-erythro-Sphingosine can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular function . Over extended periods, degradation of the compound may occur, potentially altering its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2-Azido-1-pivaloyl D-erythro-Sphingosine in animal models vary with different dosages. At lower doses, the compound may selectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruption of normal cellular functions and induction of apoptosis. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2-Azido-1-pivaloyl D-erythro-Sphingosine is involved in metabolic pathways related to sphingolipid metabolism. It interacts with enzymes such as sphingosine kinases and ceramidases, which play roles in the synthesis and degradation of sphingolipids . These interactions can affect metabolic flux and alter the levels of various metabolites, potentially impacting cellular homeostasis and signaling.
Transport and Distribution
Within cells and tissues, 2-Azido-1-pivaloyl D-erythro-Sphingosine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution may also be influenced by its lipid solubility and affinity for cellular membranes.
Subcellular Localization
2-Azido-1-pivaloyl D-erythro-Sphingosine is localized to specific subcellular compartments, such as the plasma membrane and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of 2-Azido-1-pivaloyl D-erythro-Sphingosine is crucial for its activity and function, as it allows the compound to interact with its target enzymes and proteins within the appropriate cellular context.
属性
IUPAC Name |
[(E,2S,3R)-2-azido-3-hydroxyoctadec-4-enyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)20(25-26-24)19-29-22(28)23(2,3)4/h17-18,20-21,27H,5-16,19H2,1-4H3/b18-17+/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQMTKUQTNSGBI-BWMVHVDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



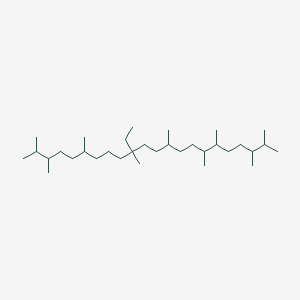



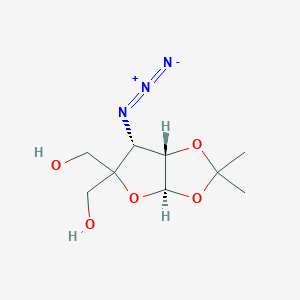
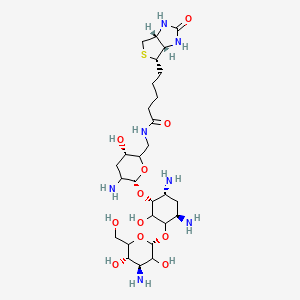
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)
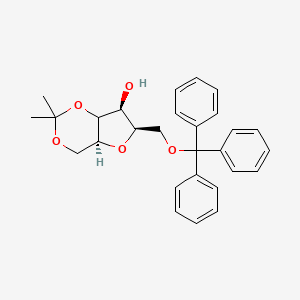
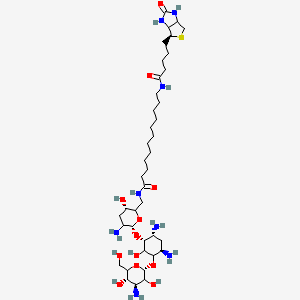
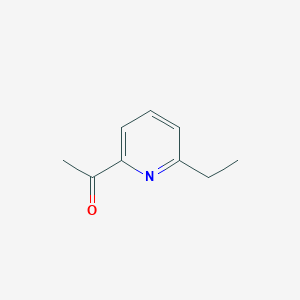
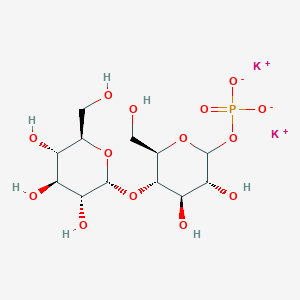
![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)